REACTION_CXSMILES
|
[C:1]1([C:7]2[NH:8][C:9]3[C:14]([CH:15]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].I[C:23]1[CH:28]=[CH:27][C:26](C)=[CH:25][CH:24]=1.C1OCCOCCOCCOCCOCCOC1>[Cu].ClC1C=CC=CC=1Cl>[C:23]1([N:8]2[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:15]=[C:7]2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.5 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.02 mmol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
copper
|
Quantity
|
1.5 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
185 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under argon at 185° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with hexane
|
Type
|
DISSOLUTION
|
Details
|
The solid mixture was dissolved in EA
|
Type
|
CUSTOM
|
Details
|
the K2CO3 and copper powder was removed by filtration
|
Type
|
CUSTOM
|
Details
|
EA solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give brown-red crude solid
|
Type
|
CUSTOM
|
Details
|
Further purification by column chromatography on silica gel with hexane as an eluent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(=CC2=CC=CC=C12)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |